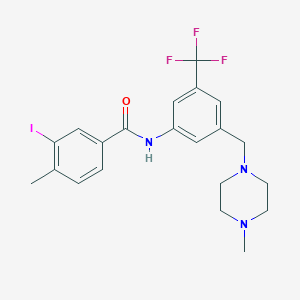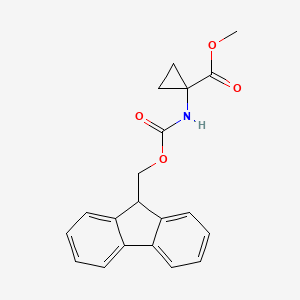
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a trimethylsilyl group, and a propyn-1-ol moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL typically involves the reaction of 2-nitrobenzaldehyde with trimethylsilylacetylene in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a silylation step to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroalcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Photolysis: The compound can undergo photolytic reactions, leading to the formation of nitroso compounds and other photoproducts under UV light.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include nitroketones, nitroalcohols, and amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL exerts its effects involves interactions with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The propyn-1-ol moiety allows for further functionalization, making the compound versatile in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL can be compared with similar compounds such as:
2-Nitrophenylacetylene: Lacks the trimethylsilyl group, making it less stable and reactive.
3-Trimethylsilyl-2-propyn-1-ol: Lacks the nitrophenyl group, reducing its potential for electron transfer reactions.
2-Nitrophenyl-3-trimethylsilylpropane: Similar structure but with different reactivity due to the absence of the propyn-1-ol moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15NO3Si |
|---|---|
Molekulargewicht |
249.34 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H15NO3Si/c1-17(2,3)9-8-12(14)10-6-4-5-7-11(10)13(15)16/h4-7,12,14H,1-3H3 |
InChI-Schlüssel |
MSHSXRHDQCGHPC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl-](/img/structure/B8467203.png)








![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one](/img/structure/B8467276.png)

![(6S,7R)-N-Methyl-6-(pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-7-amine](/img/structure/B8467297.png)

![Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8467307.png)
